N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide
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Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a useful research compound. Its molecular formula is C16H15FN2O3S2 and its molecular weight is 366.43. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Molecular Probes
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide has been explored for its potential in developing ultrasensitive fluorescent molecular probes. These probes are designed for studying biological events and processes, leveraging the compound's strong solvent-dependent fluorescence which is correlated with solvent polarity. Such probes can facilitate detailed investigations into intramolecular charge transfer phenomena, offering insights into biological pathways and molecular interactions (Diwu et al., 1997).
Electrochemical Capacitor Applications
Research has also focused on the use of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide derivatives as active materials in electrochemical capacitors. These compounds have been electrochemically deposited onto carbon paper electrodes, with performance metrics indicating significant potential in energy storage technologies. The electrochemical performance of these materials demonstrates their ability to achieve high energy and power densities, making them promising candidates for future capacitor applications (Ferraris et al., 1998).
Antimicrobial Activity
Sulfonamide-derived compounds, including N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide, have been synthesized and evaluated for their antimicrobial activity. These studies have shown that such compounds exhibit moderate to significant activity against a range of bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to address resistant strains of bacteria and fungi (Ghorab et al., 2017).
Liquid Crystal Research
In the field of materials science, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide derivatives have been explored for their applications in liquid crystals. These compounds contribute to the understanding of molecular structures that favor the formation of the twist-bend nematic phase, a state of matter with unique optical properties. This research opens up new possibilities for advanced display technologies and optical devices (Cruickshank et al., 2019).
Antitubulin Agents and STAT3 Inhibition
N-Sulfonyl-aminobiaryl derivatives, related to N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide, have been identified as potent antitubulin agents that inhibit the phosphorylation of STAT3. This dual activity indicates potential therapeutic applications in cancer treatment, particularly for targeting tumor cell proliferation and signaling pathways involved in cancer progression (Lai et al., 2015).
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S2/c1-10-11(2)23-16(14(10)9-18)19-15(20)7-8-24(21,22)13-5-3-12(17)4-6-13/h3-6H,7-8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBXYRBSZQHJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.